molecular formula C18H19N3O2 B2594122 1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea CAS No. 1210742-66-7

1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea

Cat. No.: B2594122
CAS No.: 1210742-66-7
M. Wt: 309.369
InChI Key: XTEJYWCWWMCTHB-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea is a synthetic organic compound that features a pyrrolidinone ring, a benzyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea can be synthesized through a multi-step process involving the formation of the pyrrolidinone ring, followed by the introduction of the benzyl and phenylurea groups. The synthesis typically involves:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Formation of the Phenylurea Moiety: This can be accomplished by reacting aniline derivatives with isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, aniline derivatives, isocyanates, and carbamoyl chlorides.

Major Products Formed:

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Analogs: Compounds with reduced functional groups, such as alcohols or amines.

    Substituted Products: Compounds with various substituents on the benzyl or phenylurea moieties.

Scientific Research Applications

1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: It is used in studies investigating the biological activity of pyrrolidinone derivatives and their effects on cellular processes.

    Industrial Applications: The compound may be utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea can be compared with other similar compounds, such as:

    Pyrrolidinone Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-diones, which share the pyrrolidinone ring structure.

    Phenylurea Compounds: Compounds like N-phenylurea and its derivatives, which contain the phenylurea moiety.

Uniqueness: this compound is unique due to the combination of the pyrrolidinone ring, benzyl group, and phenylurea moiety, which confer distinct chemical and biological properties.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

1-benzyl-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-17-10-5-11-21(17)16-9-4-8-15(12-16)20-18(23)19-13-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEJYWCWWMCTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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